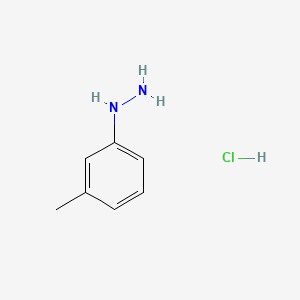

3-Methylphenylhydrazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylphenylhydrazine hydrochloride, also known as m-Tolylhydrazine hydrochloride, is an organic compound with the molecular formula C7H11ClN2. It is a white to light yellow crystalline powder that is soluble in water, methanol, and dimethyl sulfoxide. This compound is widely used in organic synthesis and has various applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3-Methylphenylhydrazine hydrochloride typically involves the diazotization of 3-methylaniline followed by reduction and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The general steps are as follows:

Diazotization: 3-Methylaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

Reduction: The diazonium salt is then reduced using a reducing agent such as stannous chloride or sodium sulfite to form 3-Methylphenylhydrazine.

Salt Formation: The resulting 3-Methylphenylhydrazine is reacted with hydrochloric acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves maintaining strict control over reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form various substituted hydrazines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Substituted hydrazines.

Applications De Recherche Scientifique

3-Methylphenylhydrazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.

Medicine: It is used in the development of drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-Methylphenylhydrazine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and application .

Comparaison Avec Des Composés Similaires

p-Tolylhydrazine hydrochloride: Similar structure but with the methyl group in the para position.

o-Tolylhydrazine hydrochloride: Similar structure but with the methyl group in the ortho position.

Phenylhydrazine hydrochloride: Lacks the methyl group on the phenyl ring.

Uniqueness: 3-Methylphenylhydrazine hydrochloride is unique due to the presence of the methyl group in the meta position, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in the synthesis of specific organic compounds that require the meta-substituted hydrazine moiety .

Activité Biologique

3-Methylphenylhydrazine hydrochloride (CAS Number: 637-04-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

This compound can be synthesized through the reaction of 3-methylphenylhydrazine with hydrochloric acid. The synthesis typically involves the following steps:

- Preparation of 3-Methylphenylhydrazine : This can be achieved by reacting an appropriate carbonyl compound (such as acetophenone) with hydrazine hydrate.

- Formation of Hydrochloride Salt : The resulting base is then treated with hydrochloric acid to yield the hydrochloride salt.

Antitumor Activity

Research indicates that 3-methylphenylhydrazine exhibits significant antitumor activity, particularly against certain types of cancer cells. A study demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), which triggers cell death pathways.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of this compound against various pathogens. The compound has shown effectiveness against both bacterial and fungal strains:

- Bacterial Activity : In vitro tests revealed that this compound has antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, though it was less effective against Gram-negative bacteria like Escherichia coli.

- Fungal Activity : The compound also demonstrated antifungal activity against Candida species, although results were variable depending on the strain tested.

Toxicological Studies

While exploring its biological activities, it is crucial to consider the toxicological profile of this compound. Acute toxicity studies have indicated that high doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the need for careful dosage regulation during therapeutic applications.

Case Studies

-

Case Study on Anticancer Effects :

- Objective : To evaluate the anticancer potential of 3-methylphenylhydrazine in vivo.

- Method : Mice implanted with tumor cells were treated with varying doses of the compound.

- Results : Significant tumor reduction was observed at higher doses, correlating with increased ROS levels in tumor tissues.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against clinical isolates.

- Method : Disk diffusion method was employed to test susceptibility.

- Results : Zones of inhibition were measured, showing promising antibacterial effects against specific strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Streptococcus pyogenes | 12 | 64 µg/mL |

| Escherichia coli | No activity | - |

| Candida albicans | 18 | 16 µg/mL |

Table 2: Toxicity Profile

| Parameter | Observations |

|---|---|

| LD50 (mg/kg) | 250 |

| Hepatotoxicity | Elevated liver enzymes |

| Nephrotoxicity | Increased creatinine levels |

Propriétés

Numéro CAS |

637-04-7 |

|---|---|

Formule moléculaire |

C7H11ClN2 |

Poids moléculaire |

158.63 g/mol |

Nom IUPAC |

hydron;(3-methylphenyl)hydrazine;chloride |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-3-2-4-7(5-6)9-8;/h2-5,9H,8H2,1H3;1H |

Clé InChI |

SHTBTGXNVWYODU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NN.Cl |

SMILES canonique |

[H+].CC1=CC(=CC=C1)NN.[Cl-] |

Key on ui other cas no. |

637-04-7 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.